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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use
of XmAb942 in target validation studies. XmAb942 is an investigational monoclonal antibody
developed by Xencor, Inc. It is engineered as a high-potency, extended half-life antibody that
specifically targets the tumor necrosis factor-like ligand 1A (TL1A).[1][2][3] The information
presented here is intended to guide researchers in designing and executing experiments to
validate TL1A as a therapeutic target and to characterize the activity of XmAb942.

Target: Tumor Necrosis Factor-like Ligand 1A (TL1A)

TL1A, also known as TNFSF15, is a cytokine that plays a significant role in immune modulation
and inflammation. It interacts with its receptor, Death Receptor 3 (DR3), which is expressed on
various immune cells. The TL1A/DR3 signaling pathway has been implicated in the
pathophysiology of several autoimmune and inflammatory diseases, including inflammatory
bowel disease (IBD).[2][4]

XmAb942: A Novel Anti-TL1A Antibody

XmAb942 is a humanized IgG1 monoclonal antibody designed to bind to TL1A with high affinity
and neutralize its activity by blocking its interaction with DR3.[4] A key feature of XmAb942 is
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the inclusion of Xencor's Xtend™ Fc domain technology, which is designed to increase the
antibody's circulating half-life, allowing for less frequent dosing.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for XmAb942 based on available
preclinical and clinical information.

Table 1: Preclinical Pharmacokinetic Parameters

Parameter Value Species Source

Half-life ~23 days Non-human primates [6][7]

Table 2: Clinical Trial Overview (NCT06619990)

Parameter Description
Phase Phase 1/2
Study Design Randomized, double-blind, placebo-controlled

Healthy volunteers and patients with moderate-

Population ] N
to-severe ulcerative colitis
Single and multiple ascending doses of
Intervention XmAb942 (intravenous and subcutaneous) or
placebo
Primary Outcome Safety and tolerability

Pharmacokinetics, clinical remission in UC
Secondary Outcomes )
patients

Signaling Pathway and Experimental Workflow
Diagrams
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Experimental Protocols

The following are representative protocols for key experiments in TL1A target validation and the
characterization of XmAb942. These protocols are based on standard methodologies in the
field.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for TL1A Binding
Objective: To determine the binding affinity of XmAb942 to human TL1A.
Materials:

e 96-well high-binding microplates

e Recombinant human TL1A protein

e XmAb942 antibody

e HRP-conjugated anti-human IgG secondary antibody

e Wash Buffer (PBS with 0.05% Tween-20)

» Blocking Buffer (PBS with 1% BSA)

e TMB substrate

e Stop Solution (e.g., 1 M H2S0a4)

» Plate reader

Procedure:

o Coating: Coat the wells of a 96-well microplate with 100 pL of recombinant human TL1A
protein (1 pg/mL in PBS) and incubate overnight at 4°C.

e Washing: Wash the plate three times with Wash Buffer.

» Blocking: Block non-specific binding sites by adding 200 pL of Blocking Buffer to each well
and incubating for 1-2 hours at room temperature.
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e Washing: Wash the plate three times with Wash Bulffer.

e Primary Antibody Incubation: Add 100 pL of serially diluted XmAb942 (starting from 10
pg/mL) to the wells and incubate for 2 hours at room temperature.

e Washing: Wash the plate three times with Wash Buffer.

e Secondary Antibody Incubation: Add 100 pL of HRP-conjugated anti-human IgG secondary
antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1
hour at room temperature.

e Washing: Wash the plate five times with Wash Buffer.

o Detection: Add 100 pL of TMB substrate to each well and incubate in the dark for 15-30
minutes.

o Stop Reaction: Stop the reaction by adding 50 pL of Stop Solution.
o Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

o Data Analysis: Plot the absorbance values against the concentration of XmAb942 and
determine the EC50 value.

Protocol 2: In Vitro Neutralization Assay

Objective: To assess the ability of XmAb942 to block TL1A-induced signaling in a cell-based
assay.

Materials:

o DR3-expressing reporter cell line (e.g., HEK293 cells transfected with a DR3-NF-kB reporter
construct)

e Recombinant human TL1A protein
e XmADb942 antibody

e Cell culture medium and supplements
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e Luciferase assay reagent

e Luminometer

Procedure:

o Cell Seeding: Seed the DR3-reporter cells in a 96-well white, clear-bottom plate at a density
of 5 x 104 cells per well and incubate overnight.

o Antibody-Ligand Pre-incubation: In a separate plate, pre-incubate serial dilutions of
XmAb942 with a constant concentration of TL1A (a concentration that induces a submaximal
response, e.g., EC80) for 1 hour at 37°C.

o Cell Treatment: Add the pre-incubated antibody-ligand mixture to the cells.

 Incubation: Incubate the plate for 6-8 hours at 37°C in a COz incubator.

e Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to
the manufacturer's protocol using a luminometer.

o Data Analysis: Plot the luciferase signal against the concentration of XmAb942 and
determine the IC50 value, representing the concentration of antibody required to inhibit 50%
of the TL1A-induced signal.

Protocol 3: Pharmacokinetic (PK) Analysis in Non-Human Primates

Objective: To determine the pharmacokinetic profile of XmAb942 in a relevant animal model.

Materials:

Cynomolgus monkeys

XmAb942 antibody

Sterile PBS for formulation

Blood collection tubes (e.g., with EDTA)
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o Centrifuge

o ELISA reagents for quantifying XmAb942 in plasma (as described in Protocol 1, adapted for
plasma samples)

Procedure:

e Dosing: Administer a single intravenous (1V) or subcutaneous (SC) dose of XmAb942 to a
cohort of cynomolgus monkeys.

e Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 5 min, 1 hr, 6
hr, 24 hr, 48 hr, 72 hr, and then weekly for up to 12 weeks).

e Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at
-80°C until analysis.

o Quantification of XmAb942: Determine the concentration of XmAb942 in the plasma samples

using a validated sandwich ELISA.
o Briefly, coat a 96-well plate with an anti-human IgG capture antibody.
o Add diluted plasma samples and standards.

o Detect bound XmAb942 with a biotinylated anti-XmAb942 specific antibody followed by
streptavidin-HRP and TMB substrate.

» Data Analysis: Plot the plasma concentration of XmAb942 versus time. Use pharmacokinetic
modeling software to calculate key PK parameters such as half-life (t¥2), clearance (CL), and
volume of distribution (Vd).

Protocol 4: Assessment of Clinical Efficacy in Ulcerative Colitis (Representative)

Objective: To evaluate the efficacy of XmAb942 in inducing clinical remission in patients with
moderate-to-severe ulcerative colitis.

Study Design: This protocol is based on the design of the NCT06619990 study.

Inclusion Criteria (abbreviated):
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e Adults with a diagnosis of moderate-to-severe active ulcerative colitis.
e Inadequate response or intolerance to at least one conventional or advanced therapy.
Treatment Regimen:

 Induction Phase (12 weeks): Patients receive intravenous infusions of XmAb942 or placebo
at specified intervals.

e Maintenance Phase: Patients receive subcutaneous injections of XmAb942 or placebo at
specified intervals (e.g., every 12 weeks).

Efficacy Endpoints:

e Primary Endpoint: Clinical remission at week 12, defined by the modified Mayo score. The
Mayo score is a composite score assessing stool frequency, rectal bleeding, and endoscopic
findings.

e Secondary Endpoints:
o Endoscopic improvement.
o Histologic remission.
o Symptomatic remission.
Assessments:

o Clinical Assessments: Regular monitoring of symptoms (stool frequency, rectal bleeding)
through patient diaries.

e Endoscopic Assessments: Colonoscopy with biopsies performed at baseline and at the end
of the induction phase.

o Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters
throughout the study.

Data Analysis:
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» The proportion of patients achieving the primary and secondary endpoints in the XmAb942
and placebo groups will be compared using appropriate statistical methods (e.g., chi-square
test or logistic regression).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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